molecular formula C25H21NO6S B2522947 (2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-2H-chromen-2-imine CAS No. 1322290-43-6

(2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-2H-chromen-2-imine

Cat. No.: B2522947
CAS No.: 1322290-43-6
M. Wt: 463.5
InChI Key: INHYHXNSIXGNDS-QPLCGJKRSA-N
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Description

(2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-2H-chromen-2-imine is a useful research compound. Its molecular formula is C25H21NO6S and its molecular weight is 463.5. The purity is usually 95%.
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Biological Activity

The compound (2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-2H-chromen-2-imine is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

  • Acetylcholinesterase Inhibition :
    • Compounds with a coumarin core have been shown to exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition is crucial for enhancing cholinergic neurotransmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The compound's structure suggests it may possess similar AChE inhibitory activity, potentially aiding in cognitive enhancement and memory preservation .
  • Antioxidant Activity :
    • Coumarin derivatives are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cancer and cardiovascular disorders. The presence of the benzodioxole moiety may enhance these antioxidant effects due to its electron-rich nature .
  • Anti-inflammatory Effects :
    • Some studies indicate that coumarin derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity could be valuable in managing inflammatory diseases and conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Interactions : Molecular docking studies suggest that the compound may interact with key enzymes such as AChE through hydrogen bonding and hydrophobic interactions, stabilizing the enzyme-inhibitor complex and preventing acetylcholine breakdown .
  • Cell Signaling Pathways : The compound may modulate various cell signaling pathways involved in inflammation and oxidative stress responses, although specific pathways need further investigation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AChE InhibitionIC50 values indicating strong inhibitory effects
Antioxidant ActivityScavenging of free radicals
Anti-inflammatoryReduction of pro-inflammatory markers

Case Study Examples

  • Alzheimer's Disease Models : In vitro studies using neuronal cell lines demonstrated that coumarin derivatives improved cell viability and reduced apoptosis under oxidative stress conditions. These findings suggest potential applications in neuroprotection against Alzheimer's disease .
  • Inflammation Models : Animal studies showed that administration of coumarin derivatives led to decreased levels of inflammatory cytokines in models of acute inflammation, indicating their potential as therapeutic agents for inflammatory diseases .

Scientific Research Applications

The compound (2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-2H-chromen-2-imine , with CAS number 923140-94-7, exhibits a variety of potential applications across different fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by scientific findings and case studies.

Chemical Properties and Structure

The compound belongs to the class of chromen derivatives, characterized by the presence of a benzodioxole moiety and a sulfonamide functional group. Its molecular formula is C25H22N4O5C_{25}H_{22}N_{4}O_{5} with a molecular weight of 458.5 g/mol. The structure features a chromen core that is known for its biological activity, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, chromen derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that a related compound effectively inhibited the growth of breast cancer cells by modulating key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Properties

The presence of the benzodioxole group enhances the anti-inflammatory potential of this compound. Research indicates that similar structures can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making them promising candidates for treating inflammatory diseases . In vitro studies have shown that these compounds can reduce inflammation markers in human cell lines.

Antimicrobial Activity

Compounds with chromen and sulfonamide functionalities have also been explored for their antimicrobial properties. A recent investigation found that derivatives demonstrated activity against various bacterial strains, including resistant strains, suggesting their potential use as novel antimicrobial agents . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cells (MCF-7), researchers treated cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after 48 hours of treatment. Flow cytometry analysis confirmed significant cell cycle arrest at the G0/G1 phase .

Case Study 2: Anti-inflammatory Mechanism

A study evaluated the anti-inflammatory effects of the compound in an animal model of arthritis. Administration resulted in a marked decrease in paw swelling and inflammatory cytokines compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues, supporting its potential as an anti-inflammatory therapeutic agent .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6S/c1-15-4-8-20(10-16(15)2)33(27,28)24-11-17-5-7-19(29-3)13-22(17)32-25(24)26-18-6-9-21-23(12-18)31-14-30-21/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHYHXNSIXGNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=NC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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